molecular formula C13H10Cl2O2 B1309874 Dichlorodiphenoxymethane CAS No. 4885-03-4

Dichlorodiphenoxymethane

Cat. No. B1309874
CAS RN: 4885-03-4
M. Wt: 269.12 g/mol
InChI Key: TVIUSKXXXZSVJU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to dichlorodiphenoxymethane can involve the use of dichloromethane as a reagent. For instance, dichloromethane serves as an electrophilic carbene equivalent, adding to an enamine double bond in the presence of TiCl4-Mg, which can tolerate other alkene moieties in the enamine partner . Additionally, dichloromethanesulfonylethene, a derivative of dichloromethane, can be prepared by oxidation followed by dehydrochlorination and used in tandem Diels-Alder/Ramberg-Bäcklund reactions .

Molecular Structure Analysis

While the molecular structure of dichlorodiphenoxymethane is not discussed, the structure of related dichloromethane compounds has been studied. For example, the dichloromethane disolvate of 4,4'-(azinodimethylene)dipyridinium chloranilate forms one-dimensional hydrogen-bonded molecular tapes, with both cations and anions lying across centers of inversion . The structure of trans-di-iodobis(tri-o-tolylphosphine)platinum(II)–dichloromethane has been solved, revealing a disordered dichloromethane over three sites around a crystallographic two-fold axis .

Chemical Reactions Analysis

Dichloromethane can participate in various chemical reactions. As mentioned earlier, it can act as an electrophilic carbene equivalent in enamine cyclopropanation . It is also involved in the synthesis of new reagents for tandem Diels-Alder/Ramberg-Bäcklund reactions . Moreover, certain dichlorinated alkanes, which are structurally similar to dichlorodiphenoxymethane, can be dehalogenated by specific bacteria, such as Desulfitobacterium dichloroeliminans strain DCA1, which converts them into completely dechlorinated end products .

Physical and Chemical Properties Analysis

The physical and chemical properties of dichlorodiphenoxymethane are not directly provided, but the properties of dichloromethane can be inferred. Dichloromethane is a volatile, colorless liquid with a sweet aroma and is used as a solvent due to its non-polarity and ability to dissolve a wide range of compounds. The electron diffraction study of 1,2-dichloroethane, a compound similar to dichlorodiphenoxymethane, shows that it exists predominantly in the trans-form with a significant amount of the gauche-isomer present at room temperature .

Scientific Research Applications

1. Neurodevelopmental Effects

Studies examining the effects of DDT exposure on neurodevelopment have revealed mixed results. Research from the CHAMACOS cohort found no significant association between prenatal DDT and DDE (a breakdown product of DDT) levels with children's Full Scale IQ or subtest scores of the Wechsler Intelligence Scale for Children at ages 7 and 10.5 years. However, prenatal DDT levels were inversely associated with Processing Speed at age 7 years, and prenatal DDE levels were inversely associated with Full Scale IQ and Processing Speed in girls at age 7 years (Gaspar et al., 2015).

2. Environmental and Health Concerns

DDT's persistence in the environment and its potential health impacts have been a major concern. A study on the antiprotozoal activity of methylated flavonoids from Ageratum conyzoides L. found that while these compounds showed activity against protozoan pathogens, none were as active as the crude extract, highlighting the complexity of interactions between DDT and other environmental factors (Nour et al., 2010). Another significant issue is the role of DDT in malaria vector control and its diminishing effectiveness due to resistance, as discussed by Sharma (2003), emphasizing the need for alternative strategies (Sharma, 2003).

3. Biodegradation and Remediation

Research into the biodegradation of DDT and its derivatives has shown promising results. De Wildeman et al. (2003) reported the isolation of a bacterium, Desulfitobacterium dichloroeliminans strain DCA1, capable of selectively and metabolically converting dichlorinated alkanes into dechlorinated end products, offering potential applications in bioremediation and fine-chemical synthesis (De Wildeman et al., 2003).

4. Health Risk Assessments

The Pine River Statement reviewed epidemiological studies and identified potential health risks associated with DDT and DDE exposure, including breast cancer, diabetes, and neurodevelopmental impairment in children. This research underscores the importance of understanding human exposure and health effects in communities where DDT is still used (Eskenazi et al., 2009).

5. Analytical Techniques for Detection

Advanced analytical techniques for detecting DDT and its metabolites have been developed. Mohammadnejad et al. (2017) investigated a method using ion mobility spectrometry (IMS) for rapid and sensitive detection of DDT in water samples, highlighting the importance of monitoring environmental contamination (Mohammadnejad et al., 2017).

Safety And Hazards

Dichlorodiphenoxymethane is classified as a skin corrosive and can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust, mist, gas, or vapors. Contact with skin and eyes should be avoided, and protective equipment should be worn when handling it .

properties

IUPAC Name

[dichloro(phenoxy)methoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O2/c14-13(15,16-11-7-3-1-4-8-11)17-12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVIUSKXXXZSVJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(OC2=CC=CC=C2)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408505
Record name Dichlorodiphenoxymethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dichlorodiphenoxymethane

CAS RN

4885-03-4
Record name Dichlorodiphenoxymethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichlorodiphenoxymethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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